![molecular formula C19H19N3O5S2 B2893370 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1797224-26-0](/img/structure/B2893370.png)
2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole” is a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compound. It is generally useful as an immunomodulator . The compound and its compositions are used in pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has focused on the synthesis of 1,3,4-oxadiazole bearing compounds due to their significant biological activities. These compounds are synthesized through a series of steps converting organic acids into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds are prepared by reacting these thiols with specific sulfonyl piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride. The synthesized compounds have been evaluated for their biological activities, such as inhibition against butyrylcholinesterase (BChE) enzyme and molecular docking studies to find ligand-BChE binding affinity. Key amino acid residues important for the binding of these compounds have been identified, suggesting their potential therapeutic applications (Khalid et al., 2016).
Anticancer and Antimicrobial Activities
Another area of research involves evaluating the anticancer potential of derivatives of this compound. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, with some derivatives showing promising activity against cancer cells. These findings suggest the potential of these compounds in developing new anticancer therapies (Rehman et al., 2018).
Furthermore, the antibacterial activity of N-substituted derivatives of similar compounds has been explored. These compounds exhibit moderate to talented activity against Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Mechanism of Action and Antioxidant Properties
The mechanism of action of sulfone derivatives containing 1,3,4-oxadiazole moieties has been studied for their antibacterial activities against rice bacterial leaf blight. These compounds also show potential in enhancing plant resistance against bacterial infections, indicating their applicability in agricultural research (Shi et al., 2015).
Additionally, the antioxidant properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds demonstrating significant radical scavenging ability. This suggests their potential use as antioxidants in various applications, including the development of new therapeutic agents (Ma et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is related to the immune system, as it has been described as an immunomodulator . .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As an immunomodulator, it likely interacts with components of the immune system to alter its response. This could involve binding to specific receptors or enzymes, modulating their activity, and thus influencing the immune response .
Biochemical Pathways
Given its role as an immunomodulator, it may influence pathways related to immune response, such as cytokine production or cell signaling .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target site after administration .
Result of Action
As an immunomodulator, it could potentially alter the behavior of immune cells, influencing the body’s immune response .
Direcciones Futuras
The compound and its compositions are used in pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases . This suggests that future research may focus on further exploring its therapeutic potential and optimizing its properties for these applications.
Propiedades
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c23-29(24,15-3-4-16-17(10-15)26-8-7-25-16)22-6-1-2-13(11-22)18-20-21-19(27-18)14-5-9-28-12-14/h3-5,9-10,12-13H,1-2,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCNDMXUXPDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/no-structure.png)
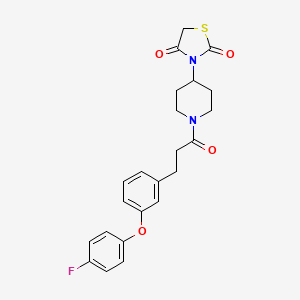
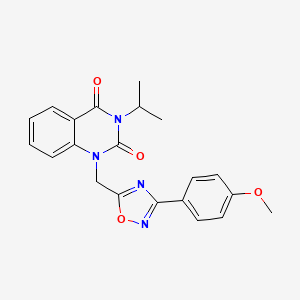
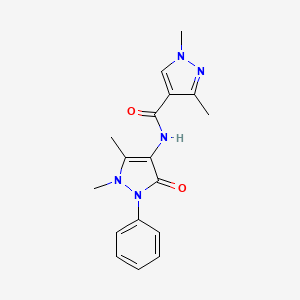

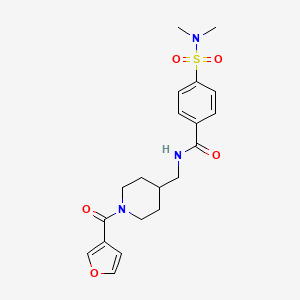
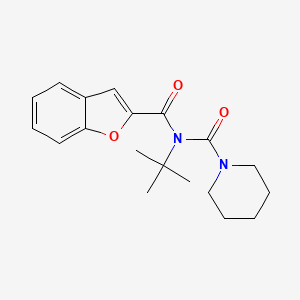
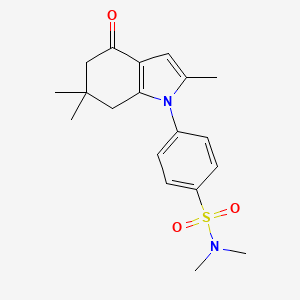
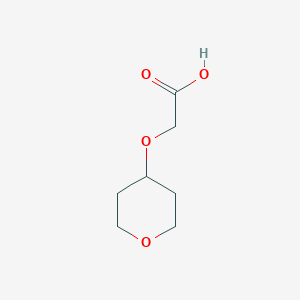
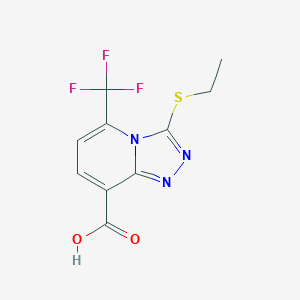
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)